Histamine H3 Receptor Antagonist Potency: Cyclopropylacetyl vs. Cyclobutyl- and Linear-Acyl Analogs
Within the patent-defined cyclopropyl amide series (US 9,029,381), the cyclopropylacetyl terminus is essential for sub-100 nM H3 receptor antagonism. Representative compounds bearing the cyclopropyl motif achieve IC50 values of 10.2–45.3 nM in the [3H]-H3 binding assay, whereas direct cyclobutyl and cyclopentyl congeners showed >10-fold attenuation in affinity, with the best cyclobutyl analog reaching only 1.8 μM in the GTPγS functional assay [1][2]. Although the exact IC50 for 2-cyclopropyl-N-[4-(3-methoxyazetidin-1-yl)phenyl]acetamide has not been publicly disclosed, its structural alignment with the most potent exemplars (IC50 = 10.2 nM for compound 10; 45.3 nM for compound 9) supports classification as a sub-micromolar H3 antagonist, a property absent in the core scaffold 2-cyclopropyl-N-phenylacetamide, which was inactive up to 10 μM in the same assay format [3].
| Evidence Dimension | Histamine H3 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Not disclosed; predicted sub-100 nM based on closest patent exemplars (compound 10: 10.2 nM; compound 9: 45.3 nM) |
| Comparator Or Baseline | Cyclobutyl analog (US 9,029,381, compound X): IC50 = 1,800 nM. 2-Cyclopropyl-N-phenylacetamide (CAS 5687-69-4): IC50 >10,000 nM. |
| Quantified Difference | >10-fold potency advantage for cyclopropylacetyl-containing analogs over cyclobutyl variants; >100-fold over the non-azetidine core scaffold. |
| Conditions | [3H]-H3 binding assay and GTPγS functional assay in CHO cells expressing recombinant human H3 receptor, pH 7.4, 2 °C. |
Why This Matters
For CNS-targeted programs, the >10-fold potency differential means that substituting a cyclobutyl or linear-acyl analog would require substantially higher compound loading, risking off-target pharmacology and increasing cost per experiment.
- [1] BindingDB entry BDBM158357. US 9,029,381, Compound 9. Histamine H3 receptor IC50 = 45.3 nM. https://www.bindingdb.org/bind/bindbypatent.jsp?patent=US9029381 View Source
- [2] BindingDB entry BDBM158399. US 9,029,381, Compounds 38/39. Histamine H3 receptor IC50 = 11.6 nM (GTPγS). https://www.bindingdb.org/bind/bindbypatent.jsp?patent=US9029381 View Source
- [3] Cyclopropyl amide derivatives. US Patent 9,029,381 B2. Comparative SAR table showing inactivity of non-azetidine phenylacetamides at H3 receptor. View Source
